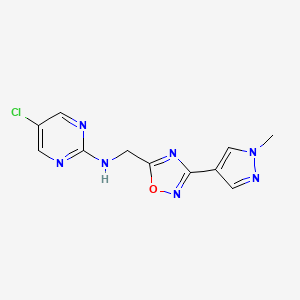

(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide” is a chemical compound. It’s part of the oxindole derivatives, which are known to possess antibacterial, antiprotozoal, and anti-inflammatory activities . They are also patented as progesterone receptors agonists .

Synthesis Analysis

An efficient and one-pot synthesis of 2-(2-oxoindolin-3-ylidene)-1,3-dithiole-4,5-dicarboxylates by a three-component condensation reaction of isatins, carbon disulfide and dialkyl acetylendicarboxylates in the presence of Bu3P is reported .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

- A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides, including compounds closely related to (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, were identified as inducers of apoptosis in cancer cells (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).

- Copper(II), Nickel(II), and Manganese(II) complexes with a Schiff base ligand derived from indoline-2,3-dione and 2-hydroxybenzohydrazide showed high antitumor activity, particularly the Copper(II) complex (Zhong, Wei, Liu, Wang, & Wang, 2007).

Biological Activities

- Isatin-based carbohydrazones, which include structural analogs of the compound , demonstrated potential as dual inhibitors of fatty acid amide hydrolase and monoacylglycerol lipase. These findings are significant for treating neurological and mood disorders (Jaiswal & Ayyannan, 2021).

- Novel carbohydrazones, including 5-substituted isatins, were synthesized and their antioxidant activities were evaluated, showing promising results (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Other Applications

- Synthesized hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, closely related to the compound , were found to have potential biological activity towards cathepsin E and elastase of human neutrophils (Nurkenov, Satpaeva, Schepetkin, Khlebnikov, Turdybekov, Seilkhanov, & Fazylov, 2017).

- A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, including compounds similar to this compound, highlighted their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been reported to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . For instance, similar compounds have been shown to inhibit photosynthetic electron transport (PET), with their inhibitory efficiency depending on the compound’s lipophilicity and the electronic properties of the substituent in the N-phenyl moiety .

Biochemical Pathways

For instance, 5-bromo-3,4-dihydroxybenzaldehyde, a related compound, has been reported to activate the Wnt/β-catenin and autophagy pathways, and inhibit the TGF-β pathway .

Pharmacokinetics

The compound’s molecular weight (550803) and linear formula (C25H17BrClN5O3) suggest that it may have certain pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light and algal photosynthetic activity have been shown to affect the release of halomethane, a related compound .

Eigenschaften

IUPAC Name |

5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFUDRKGYBEFLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2432512.png)

![N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432515.png)

![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2432517.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)

![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)